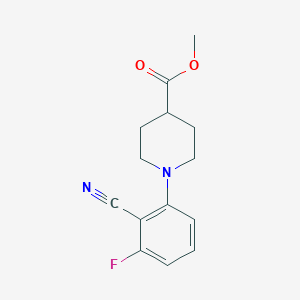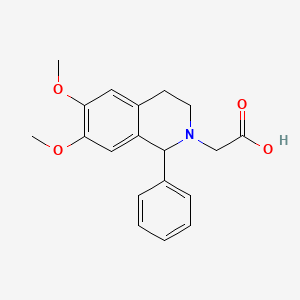![molecular formula C16H18N2O2 B7528819 1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea](/img/structure/B7528819.png)
1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea, also known as MMPU, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MMPU belongs to the class of urea derivatives and has been studied for its ability to modulate the activity of certain ion channels in the brain. In
Mécanisme D'action
1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea modulates the activity of ion channels by binding to specific sites on the channel protein. For example, 1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea binds to the vanilloid binding site on the TRPV1 channel, which inhibits its activity. 1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea also binds to the glycine binding site on the NMDA receptor, which reduces its activity. These actions result in the modulation of neurotransmitter release and neuronal excitability.
Biochemical and Physiological Effects:
1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea has been shown to have analgesic and anti-inflammatory effects in animal models. It has also been found to improve learning and memory processes in rodents. 1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea has been shown to have minimal toxicity and is well-tolerated in animals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea in lab experiments is its specificity for certain ion channels and receptors, which allows for targeted modulation of neuronal activity. However, one limitation is the lack of clinical data on its safety and efficacy in humans, which limits its potential for therapeutic use.
Orientations Futures
Future research on 1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea could focus on its potential therapeutic applications in neurological and psychiatric disorders, such as chronic pain, inflammation, and cognitive impairment. Additionally, further studies could investigate the safety and efficacy of 1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea in humans, which could pave the way for its clinical use.
Méthodes De Synthèse
The synthesis of 1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea involves the reaction of 3-methoxyaniline and 2-methylbenzyl isocyanate in the presence of a base, such as potassium carbonate. The reaction results in the formation of 1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea as a white solid, which can be purified by recrystallization. The yield of 1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea can be improved by optimizing the reaction conditions, such as the reaction temperature and time.
Applications De Recherche Scientifique
1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to modulate the activity of certain ion channels, such as the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation and inflammation. 1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea has also been found to inhibit the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes.
Propriétés
IUPAC Name |
1-(3-methoxyphenyl)-3-[(2-methylphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12-6-3-4-7-13(12)11-17-16(19)18-14-8-5-9-15(10-14)20-2/h3-10H,11H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJOVZHMTYBGIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

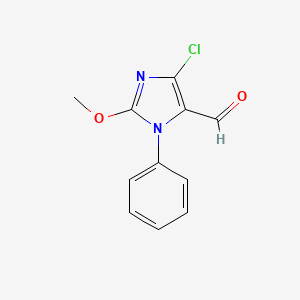
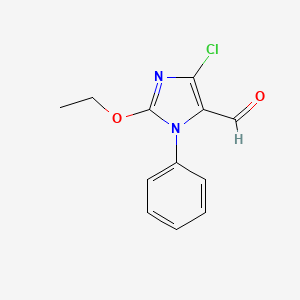
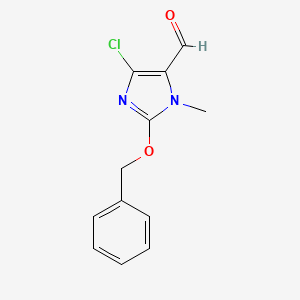
![1-Fluoro-4-[1-(4-methylsulfonylphenoxy)ethyl]benzene](/img/structure/B7528744.png)

![1-[(5-Chlorothiophen-2-yl)methyl]-4-methylsulfonylpiperazine](/img/structure/B7528771.png)
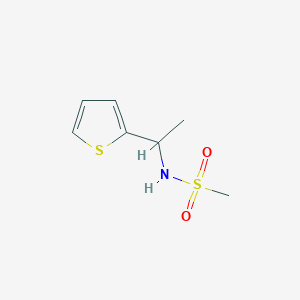
![3-[[2-(2-chlorophenyl)acetyl]amino]-N-pyridin-4-ylbenzamide](/img/structure/B7528783.png)

![3-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-N-pyridin-4-ylbenzamide](/img/structure/B7528800.png)
